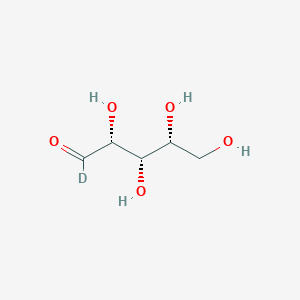![molecular formula C28H38N6O6S B12407390 [Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
[Ala2] Met-Enkephalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ala2] Met-Enkephalinamide is a synthetic analogue of the naturally occurring peptide methionine enkephalin. Methionine enkephalin is an endogenous ligand for the opiate receptor in the brain, playing a crucial role in pain modulation and other physiological processes . This compound is designed to mimic the effects of methionine enkephalin but with enhanced stability and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Ala2] Met-Enkephalinamide involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole, facilitating the formation of peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid, revealing the reactive sites for further coupling.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: [Ala2] Met-Enkephalinamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues can be substituted with other amino acids to create analogues with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols.
Substitution: Peptide analogues with modified amino acid sequences.
Scientific Research Applications
[Ala2] Met-Enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through opiate receptor interactions.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions involving the opiate system.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
[Ala2] Met-Enkephalinamide exerts its effects by binding to opiate receptors in the brain, mimicking the action of endogenous enkephalins. This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological responses. The primary molecular targets are the mu, delta, and kappa opiate receptors .
Comparison with Similar Compounds
Methionine Enkephalin: The natural peptide with a shorter duration of action and lower potency.
Leucine Enkephalin: Another endogenous enkephalin with leucine instead of methionine at the terminal position.
[D-Ala2, D-Leu5] Enkephalin: A synthetic analogue with enhanced stability and potency
Uniqueness: [Ala2] Met-Enkephalinamide is unique due to its enhanced stability and potency compared to natural enkephalins. The substitution of alanine at the second position increases its resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C28H38N6O6S |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21-,22-,23-/m0/s1 |
InChI Key |
ANZXICRKKYOVMY-ZMVGRULKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


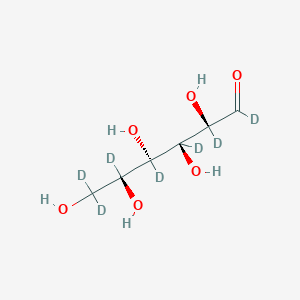
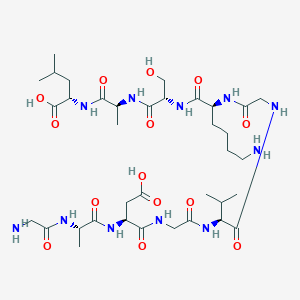

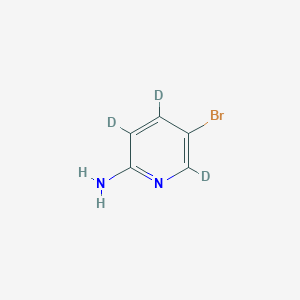
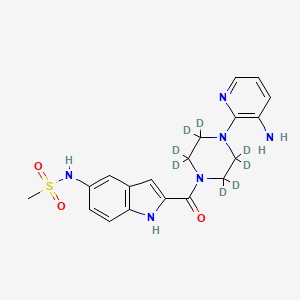
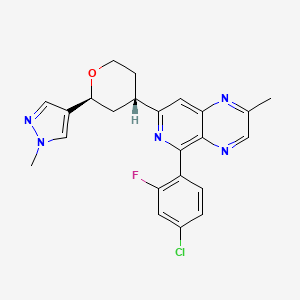
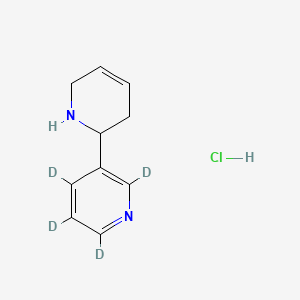

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

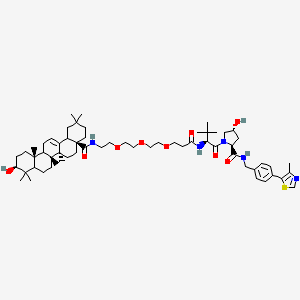
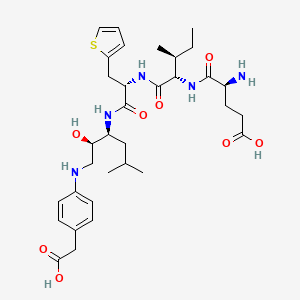
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
